1,6-dimethyl-3-(thiophen-2-yl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-dimethyl-3-(thiophen-2-yl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione is a heterocyclic compound that features a unique structure combining pyrimidine, triazine, and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-dimethyl-3-(thiophen-2-yl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione typically involves the cyclization of thiophene-substituted chalcones with guanidine in the presence of potassium hydroxide. This reaction yields 4-substituted-6-thiophenopyrimidines, which are then refluxed with acetylacetone to obtain the desired pyrimidopyrimidines . Another method involves refluxing the intermediate compounds with ethylacetoacetate and then with phosphorus oxychloride in the presence of dimethylformamide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
1,6-dimethyl-3-(thiophen-2-yl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione undergoes various chemical reactions, including:
Nucleophilic substitution: This reaction involves the replacement of a leaving group by a nucleophile.
Cyclization: The formation of the pyrimidopyrimidine core involves cyclization reactions with guanidine and acetylacetone.
Common Reagents and Conditions
Potassium hydroxide: Used as a base in the initial cyclization step.
Acetylacetone: Reagent for the formation of the pyrimidopyrimidine core.
Phosphorus oxychloride: Used in the presence of dimethylformamide for further cyclization and functionalization.
Major Products
The major products formed from these reactions include various substituted pyrimidopyrimidines, which can be further functionalized for specific applications .
Scientific Research Applications
1,6-dimethyl-3-(thiophen-2-yl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione has several scientific research applications:
Medicinal Chemistry: This compound and its derivatives have shown potential as tyrosine kinase inhibitors, which are important in cancer treatment.
Material Science: The unique electronic properties of this compound make it a candidate for use in optoelectronic devices.
Biological Research: Some derivatives have been screened for antibacterial and analgesic activities.
Mechanism of Action
The mechanism of action of 1,6-dimethyl-3-(thiophen-2-yl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione involves its interaction with specific molecular targets. For instance, as a tyrosine kinase inhibitor, it binds to the ATP-binding site of the kinase, preventing phosphorylation and subsequent signal transduction pathways involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyrimidopyrimidines: These compounds share a similar core structure and have been studied for their biological activities.
Thiophene-substituted heterocycles: These compounds are known for their electronic properties and applications in material science.
Uniqueness
1,6-dimethyl-3-(thiophen-2-yl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione is unique due to its combination of pyrimidine, triazine, and thiophene moieties, which confer distinct electronic and biological properties. This makes it a versatile compound for various applications in medicinal chemistry and material science.
Biological Activity
1,6-Dimethyl-3-(thiophen-2-yl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological potential.
Chemical Structure and Properties
The compound features a pyrimidine core fused with a triazine ring and a thiophene substituent. This unique structure may contribute to its diverse biological activities.
Antifungal Activity
Recent studies have demonstrated that derivatives of pyrimidine and triazine compounds exhibit significant antifungal properties. For instance:
- Study Findings : Compounds similar to 1,6-dimethyl-3-(thiophen-2-yl)pyrimido[5,4-e][1,2,4]triazine were tested against Fusarium oxysporum, showing minimum inhibitory concentration (MIC) values comparable to standard antifungal agents like miconazole .
Compound | MIC (µg/mL) | Comparison |
---|---|---|
1,6-Dimethyl-3-(thiophen-2-yl)pyrimido[5,4-e][1,2,4]triazine | 12.5 | Equivalent to miconazole |
Miconazole | 25 | Standard control |
Antibacterial Activity
The compound also exhibits antibacterial properties. In vitro tests against various bacterial strains revealed promising results:
- Case Study : A derivative was tested against Klebsiella pneumoniae, E. coli, and Pseudomonas aeruginosa, with MIC values ranging from 20 to 50 µg/mL .
Bacterial Strain | MIC (µg/mL) |
---|---|
Klebsiella pneumoniae | 20 |
E. coli | 30 |
Pseudomonas aeruginosa | 50 |
Anti-inflammatory Activity
The anti-inflammatory potential of related compounds has been explored through various assays:
- Research Insights : Compounds with similar structures were evaluated for their ability to inhibit pro-inflammatory cytokines in vitro. Results indicated that certain derivatives could significantly reduce levels of TNF-alpha and IL-6 .
The biological activity of 1,6-dimethyl-3-(thiophen-2-yl)pyrimido[5,4-e][1,2,4]triazine may be attributed to its ability to interact with specific molecular targets:
Properties
Molecular Formula |
C11H9N5O2S |
---|---|
Molecular Weight |
275.29 g/mol |
IUPAC Name |
1,6-dimethyl-3-thiophen-2-ylpyrimido[5,4-e][1,2,4]triazine-5,7-dione |
InChI |
InChI=1S/C11H9N5O2S/c1-15-10(17)7-9(13-11(15)18)16(2)14-8(12-7)6-4-3-5-19-6/h3-5H,1-2H3 |
InChI Key |
FGPUJNZPFSVBCJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC(=O)N(C(=O)C2=NC(=N1)C3=CC=CS3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.